![molecular formula C23H26N2O4 B2707691 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one CAS No. 903184-31-6](/img/structure/B2707691.png)
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 4-methylpiperazine, followed by cyclization and subsequent etherification to introduce the chromen-2-one moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazine moieties, using reagents like sodium hydride or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is unique due to its specific structural features, such as the chromen-2-one moiety and the combination of methoxyphenyl and methylpiperazine groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Biological Activity
The compound 3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic derivative of the chromen-2-one family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a chromen-2-one core structure substituted with a methoxyphenyl group and a piperazin-1-yl ethoxy group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H28N2O4 |
Molecular Weight | 404.49 g/mol |
CAS Number | 903205-86-7 |
The primary target of this compound is the oxidoreductase enzyme , which plays a crucial role in various metabolic processes. The mechanism involves:
- Hydrophobic Interactions : The aromatic moieties interact with lipophilic residues in the enzyme's binding site, enhancing binding affinity.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit key enzymes involved in oxidative stress and inflammation.
Antimicrobial Activity
Research has shown that derivatives of chromen-2-one exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including resistant strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.6 μg/mL |
Escherichia coli | 31.2 μg/mL |
Pseudomonas aeruginosa | 62.5 μg/mL |
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest it may downregulate pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
Anticancer Properties
In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) have indicated that this compound exhibits significant antiproliferative effects, with IC50 values suggesting strong potential as an anticancer agent.
Case Studies
-
Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of approximately 20 μM, indicating effective inhibition of cell proliferation. -
Inhibition of Cholinesterases
Similar chromen derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing IC50 values as low as 5 μM, suggesting potential in treating neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-24-9-11-25(12-10-24)13-14-28-20-8-5-18-15-21(23(26)29-22(18)16-20)17-3-6-19(27-2)7-4-17/h3-8,15-16H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPMCGOZZOIYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.